molecular formula C19H17N3O4S B3489050 5-[(1-(2H-benzo[3,4-d]1,3-dioxolan-5-yl)-2,5-dimethylpyrrol-3-yl)methylene]-2-(2-oxo-1-azapropylidene)-1,3-thiazolidin-4-one

5-[(1-(2H-benzo[3,4-d]1,3-dioxolan-5-yl)-2,5-dimethylpyrrol-3-yl)methylene]-2-(2-oxo-1-azapropylidene)-1,3-thiazolidin-4-one

Cat. No.: B3489050
M. Wt: 383.4 g/mol
InChI Key: VDIZSQZOSXIMFI-IDUWFGFVSA-N
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Description

5-[(1-(2H-benzo[3,4-d]1,3-dioxolan-5-yl)-2,5-dimethylpyrrol-3-yl)methylene]-2-(2-oxo-1-azapropylidene)-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines elements of benzo, dioxolan, pyrrol, and thiazolidin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-(2H-benzo[3,4-d]1,3-dioxolan-5-yl)-2,5-dimethylpyrrol-3-yl)methylene]-2-(2-oxo-1-azapropylidene)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the benzo[3,4-d]1,3-dioxolan-5-yl intermediate, followed by the introduction of the dimethylpyrrol group. The final steps involve the formation of the thiazolidin-4-one ring and the methylene bridge. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-[(1-(2H-benzo[3,4-d]1,3-dioxolan-5-yl)-2,5-dimethylpyrrol-3-yl)methylene]-2-(2-oxo-1-azapropylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[(1-(2H-benzo[3,4-d]1,3-dioxolan-5-yl)-2,5-dimethylpyrrol-3-yl)methylene]-2-(2-oxo-1-azapropylidene)-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of 5-[(1-(2H-benzo[3,4-d]1,3-dioxolan-5-yl)-2,5-dimethylpyrrol-3-yl)methylene]-2-(2-oxo-1-azapropylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1H-1,3-benzimidazoles
  • Benzothiazoles
  • 3H-imidazo[4,5-c]pyridine

Uniqueness

Compared to these similar compounds, 5-[(1-(2H-benzo[3,4-d]1,3-dioxolan-5-yl)-2,5-dimethylpyrrol-3-yl)methylene]-2-(2-oxo-1-azapropylidene)-1,3-thiazolidin-4-one has a unique combination of functional groups and structural features that confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(5Z)-5-[[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-10-6-13(7-17-18(24)21-19(27-17)20-12(3)23)11(2)22(10)14-4-5-15-16(8-14)26-9-25-15/h4-8H,9H2,1-3H3,(H,20,21,23,24)/b17-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIZSQZOSXIMFI-IDUWFGFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C=C4C(=O)N=C(S4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)/C=C\4/C(=O)N=C(S4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(1-(2H-benzo[3,4-d]1,3-dioxolan-5-yl)-2,5-dimethylpyrrol-3-yl)methylene]-2-(2-oxo-1-azapropylidene)-1,3-thiazolidin-4-one
Reactant of Route 2
5-[(1-(2H-benzo[3,4-d]1,3-dioxolan-5-yl)-2,5-dimethylpyrrol-3-yl)methylene]-2-(2-oxo-1-azapropylidene)-1,3-thiazolidin-4-one
Reactant of Route 3
5-[(1-(2H-benzo[3,4-d]1,3-dioxolan-5-yl)-2,5-dimethylpyrrol-3-yl)methylene]-2-(2-oxo-1-azapropylidene)-1,3-thiazolidin-4-one
Reactant of Route 4
5-[(1-(2H-benzo[3,4-d]1,3-dioxolan-5-yl)-2,5-dimethylpyrrol-3-yl)methylene]-2-(2-oxo-1-azapropylidene)-1,3-thiazolidin-4-one
Reactant of Route 5
5-[(1-(2H-benzo[3,4-d]1,3-dioxolan-5-yl)-2,5-dimethylpyrrol-3-yl)methylene]-2-(2-oxo-1-azapropylidene)-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
5-[(1-(2H-benzo[3,4-d]1,3-dioxolan-5-yl)-2,5-dimethylpyrrol-3-yl)methylene]-2-(2-oxo-1-azapropylidene)-1,3-thiazolidin-4-one

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